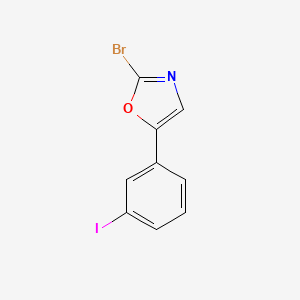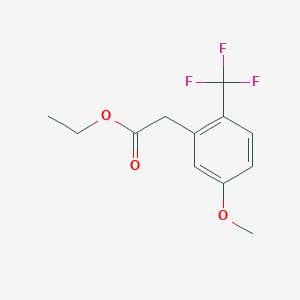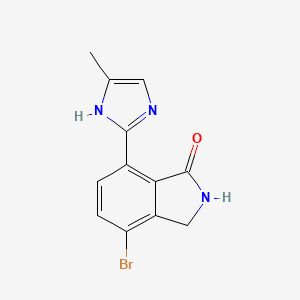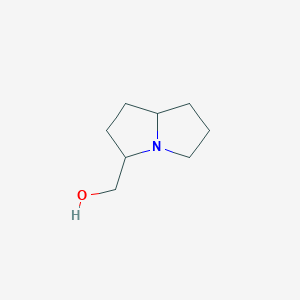
(R)-1-Butoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Butoxypropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1-Butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, ®-1-Butoxypropan-2-ol is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions helps to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Butoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxypropanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to butoxypropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Butoxypropanone
Reduction: Butoxypropanol
Substitution: Various substituted propanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
®-1-Butoxypropan-2-ol is used as a solvent and intermediate in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, it is used as a reagent in the synthesis of biologically active molecules. Its ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs. Its unique properties allow for the creation of drugs with specific stereochemistry, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, ®-1-Butoxypropan-2-ol is used as a solvent in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances makes it versatile for various applications.
Mécanisme D'action
The mechanism of action of ®-1-Butoxypropan-2-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Butoxypropan-2-ol: The enantiomer of ®-1-Butoxypropan-2-ol, with similar chemical properties but different biological activity.
1-Butoxyethanol: A related compound with a shorter carbon chain, used as a solvent in various applications.
2-Butoxyethanol: Another similar compound, used in cleaning products and as a solvent.
Uniqueness
®-1-Butoxypropan-2-ol is unique due to its chiral nature, which allows it to be used in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement makes it valuable in applications where stereochemistry is crucial, such as drug development and asymmetric synthesis.
Propriétés
Formule moléculaire |
C7H16O2 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
(2R)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
RWNUSVWFHDHRCJ-SSDOTTSWSA-N |
SMILES isomérique |
CCCCOC[C@@H](C)O |
SMILES canonique |
CCCCOCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)




![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)
![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)

![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

